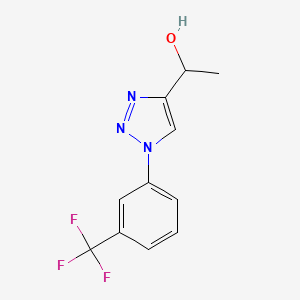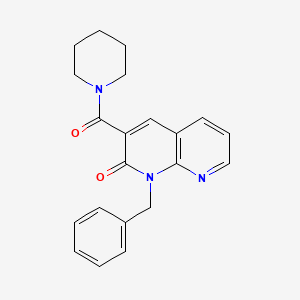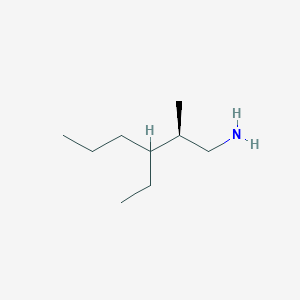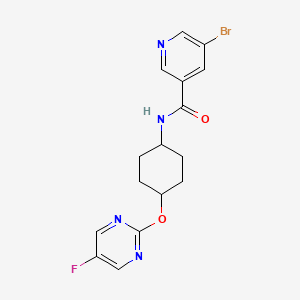
5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is a useful research compound. Its molecular formula is C16H16BrFN4O2 and its molecular weight is 395.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Coordination Complexes
Nicotinamide derivatives, including structures related to 5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide, have been utilized in the synthesis of supramolecular structures and coordination complexes. For example, nicotinamide has been employed as a supramolecular reagent in the synthesis of new copper(II) bromo-, iodo-, fluoro-, and dibromobenzoate complexes. These compounds demonstrate the potential of nicotinamide derivatives in forming diverse supramolecular arrays, offering insights into molecular design and the creation of novel materials with specific properties (Halaška et al., 2016).
Anti-Angiogenic Agents
Nicotinamide derivatives have shown promise as anti-angiogenic agents, inhibiting vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling, which is crucial in tumor growth and metastasis. Research indicates that certain nicotinamide derivatives significantly inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs), suggesting their potential in cancer therapy as inhibitors of angiogenesis (Choi et al., 2013).
Synthesis of Pyrimidine Derivatives
The synthesis of various pyrimidine derivatives, including those involving bromo-nicotinamide and fluorinated pyrimidines, is fundamental in developing compounds with potential pharmaceutical applications. For instance, the synthesis of 5-Bromo-nicotinonitrile from 5-Bromo-nicotinic acid demonstrates the utility of these compounds in generating key intermediates for further chemical transformations (Qi-fan, 2010).
Potential Anti-Tumor Applications
The co-crystal formation of nicotinamide derivatives with other compounds, like 5-Fluorouracil-nicotinamide (5-FU-NCM), has been explored for potential anti-tumor applications. These co-crystals exhibit enhanced solubility, lower toxicity, and improved anti-tumor effects in both in vitro and in vivo models, highlighting the therapeutic potential of nicotinamide derivatives in oncology (Zhang et al., 2020).
Antitubercular Activity
Research into fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines, starting from commercially available 5-bromopyrimidine, has shown promising activity against Mycobacterium tuberculosis. This work underscores the importance of fluorinated nicotinamide derivatives in developing new antitubercular agents, offering a pathway to address resistance issues in tuberculosis treatment (Verbitskiy et al., 2016).
Eigenschaften
IUPAC Name |
5-bromo-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN4O2/c17-11-5-10(6-19-7-11)15(23)22-13-1-3-14(4-2-13)24-16-20-8-12(18)9-21-16/h5-9,13-14H,1-4H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNQMXGYHIEEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
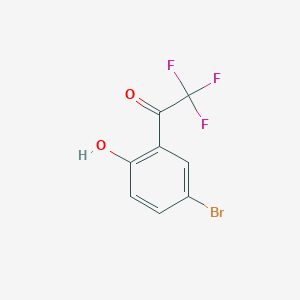
![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)
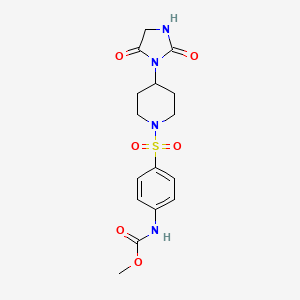
![Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate](/img/structure/B2987885.png)

![N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2987888.png)
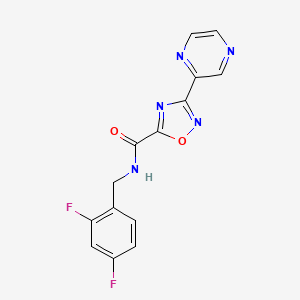
![2,4-dichloro-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2987891.png)
![2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2987895.png)
![2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B2987896.png)
